molecular formula C22H16ClN3O2S B2828807 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-41-0

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2828807
CAS RN: 895022-41-0
M. Wt: 421.9
InChI Key: MSEZLZHRKJVHAT-UHFFFAOYSA-N
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Description

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BCTC, which is an abbreviation for its full name.

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including compounds structurally related to the specified chemical. These compounds were subjected to in silico molecular docking screenings targeting GlcN-6-P synthase, revealing moderate to good binding energies. The study indicates potential applications in understanding ligand-protein interactions and designing molecules with desired biological activities (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

The same study by Flefel et al. also assessed the antimicrobial and antioxidant activities of the synthesized compounds. The results suggest that these compounds, including those structurally similar to "4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide," could have potential applications in developing new antimicrobial and antioxidant agents (Flefel et al., 2018).

Structure-Activity Relationships

Research by Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors. This study's findings contribute to understanding how structural modifications can influence the pharmacokinetic properties and stability of therapeutic compounds, which is crucial for drug development (Stec et al., 2011).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 kinase activity. This research highlights the potential therapeutic applications of such compounds in cancer treatment by inhibiting angiogenesis (Borzilleri et al., 2006).

Heterocyclic Synthesis and Potential Applications

Research by Mohareb et al. (2004) explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives. These compounds' synthetic routes and potential applications in pharmaceuticals and materials science are of significant interest (Mohareb et al., 2004).

properties

IUPAC Name

4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-14(27)16-4-6-17(7-5-16)21(28)26(13-15-3-2-10-24-12-15)22-25-19-9-8-18(23)11-20(19)29-22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZLZHRKJVHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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